molecular formula C11H15BrN2O B3155769 3-(3-Bromophenyl)-1,1-diethylurea CAS No. 81106-51-6

3-(3-Bromophenyl)-1,1-diethylurea

Cat. No. B3155769
CAS RN: 81106-51-6
M. Wt: 271.15 g/mol
InChI Key: MQGNBNUDGGWLMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the compound’s structure .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions required for each reaction .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties, such as its melting point, boiling point, and solubility, as well as its chemical properties, such as its reactivity and stability .

Scientific Research Applications

Synthesis and Characterization

  • A study by Liao et al. (2022) focused on the synthesis and characterization of a similar compound, using spectroscopic methods like NMR, HRMS, and FT-IR. They optimized the crystal structure using density functional theory (DFT) and compared it with the structure determined by X-ray single-crystal diffraction (Liao et al., 2022).

Molecular Structure Analysis

  • The molecular structure of compounds like 3-(3-Bromophenyl)-1,1-diethylurea can be elucidated through spectroscopic techniques. For example, the research by Kang et al. (2015) on metobromuron, a phenylurea herbicide, used N-H and C-H bonds to form chains in the crystal structure, highlighting the importance of these interactions in the molecular architecture (Kang et al., 2015).

Crystallography and Reactivity Studies

  • Research by Potkin et al. (2007) investigated reactions of bromophenyl compounds with nucleophilic reagents, demonstrating the chemical reactivity and potential applications of such compounds in organic synthesis (Potkin et al., 2007).

Supramolecular Self-Assembly

  • Studies by Świergiel and Jadżyn (2016) have explored the formation of supramolecular structures in diethylureas, which is relevant for understanding how 3-(3-Bromophenyl)-1,1-diethylurea might behave in different environments (Świergiel & Jadżyn, 2016).

Organocatalysis

  • Zhao et al. (2018) demonstrated the use of a simple 1,3-diethylurea in catalyzing arylations of unactivated aromatic C-H bonds, indicating the potential of similar compounds in organocatalytic applications (Zhao et al., 2018).

Molecular Docking and Drug Development

  • Menon et al. (2018) synthesized and characterized a novel thiourea derivative, including docking studies for potential drug development applications. This highlights the role of similar compounds in pharmaceutical research (Menon et al., 2018).

Antimicrobial and Antifungal Activities

  • Tahir et al. (2015) and Buchta et al. (2004) investigated the DNA-binding studies, biological activities, and antifungal effects of thiourea derivatives, showing the potential of bromophenyl compounds in medicinal chemistry (Tahir et al., 2015); (Buchta et al., 2004).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling the compound .

Future Directions

This would involve a discussion of ongoing research involving the compound and potential future applications .

properties

IUPAC Name

3-(3-bromophenyl)-1,1-diethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGNBNUDGGWLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1,1-diethylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Baumann, IR Baxendale, SV Ley, N Nikbin… - Organic & …, 2008 - pubs.rsc.org
The preparation and use of an azide-containing monolithic reactor is described for use in a flow chemistry device and in particular for conducting Curtius rearrangement reactions via …
Number of citations: 127 pubs.rsc.org

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